NNK (Standard)

Mutagenicity Genotoxicity Ames test

Inter-batch variability in TSNA purity compromises experimental reproducibility. NNK Standard (CAS 64091-91-4) resolves this as a fully characterized IARC Group 1 carcinogen reference material, certified for quantitative analytical workflows. • Purity: 99.82% by HPLC, ensuring LC-MS/MS method accuracy and regulatory compliance. • Definitive positive control for in vivo lung adenoma studies; CYP2A6 substrate (Km = 118 μM) for enzyme kinetics and polymorphism research. • Distinct from NNN/NNAL in metabolic activation and tumor tropism, eliminating analog misidentification risk.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
CAS No. 64091-91-4
Cat. No. B1679377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNNK (Standard)
CAS64091-91-4
Synonyms4'-(nitrosomethylamino)-1-(3-pyridyl)-1-butanone
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone
4-(methylnitrosoamino)-1-(3-pyridyl)-1-butanone
4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone
4-(N-nitrosomethylamino)-1-(3-pyridyl)-1-butanone
NNK cpd
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCN(CCCC(=O)C1=CN=CC=C1)N=O
InChIInChI=1S/C10H13N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3
InChIKeyFLAQQSHRLBFIEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility10 to 50 mg/mL at 65.3 °F (NTP, 1992)
Soluble in water and organic solvents
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NNK Standard: Procurement Specifications and Core Identity


4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a tobacco-specific nitrosamine (TSNA) classified by the International Agency for Research on Cancer (IARC) as a Group 1 carcinogen [1]. It is a potent procarcinogen that requires metabolic activation by cytochrome P450 enzymes to exert its genotoxic effects, which occur primarily through DNA methylation and pyridyloxobutylation [2]. As a reference standard (CAS 64091-91-4), NNK is supplied as a fully characterized analytical material with certified purity typically exceeding 98% as determined by HPLC, ensuring its suitability for quantitative analytical method development, validation, and toxicological research .

Certified analytical standard – supplied with HPLC-verified purity for quantitative method development, validation, and toxicological research.
Tobacco-specific nitrosamine reference – supports TSNA biomarker studies, DNA adduct research, and carcinogen exposure assessment workflows.
Metabolic activation probe – requires cytochrome P450 bioactivation; fits CYP2A6 enzyme kinetics, inhibition screening, and procarcinogen metabolism studies.

Why NNK Cannot Be Substituted with NNN or NNAL


The tobacco-specific nitrosamines NNK, N'-nitrosonornicotine (NNN), and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) are chemically and toxicologically distinct entities. They exhibit unique metabolic activation pathways, differing tissue tropisms for tumor induction, and divergent potencies in mutagenicity and carcinogenicity assays [1]. Procurement of an incorrect or impure analog introduces uncontrolled variables that compromise data integrity. For instance, the ketone functionality in NNK confers unique metabolic susceptibility to carbonyl reduction, yielding the proximate carcinogen NNAL, a pathway not shared by the nitrosamine NNN [2]. Furthermore, significant inter-batch variability in purity and isomeric composition among different vendors necessitates reliance on a certified standard to ensure experimental reproducibility and comparability across studies .

Target
NNK Standard

Ketone-containing TSNA; generates both O6-methylguanine and pyridyloxobutyl DNA adducts via distinct metabolic pathways.

Substitute Risk
NNN

Pyridyloxobutylating agent lacking the carbonyl reduction pathway; adduct spectrum and tissue tropism may not transfer directly.

Target
NNK Standard

Parent procarcinogen; metabolic activation produces the proximate carcinogen NNAL with stereoselective tumorigenicity.

Substitute Risk
NNAL (racemic or enantiomer mix)

(S)-NNAL and (R)-NNAL exhibit divergent carcinogenic potencies; stereochemical composition may shift model-response interpretation.

Target
Certified NNK standard

Fully characterized with documented purity and structural identity confirmation; supports reproducible quantitative workflows.

Substitute Risk
Uncertified commercial NNK

Inter-batch purity and isomeric variability may introduce uncontrolled variables; lot-to-lot consistency may require independent verification.

Quantified Differentiation Evidence vs. NNN and NNAL


Mutagenic Potency in the Ames Assay

In a direct comparative study, NNK demonstrated significantly greater mutagenic potency than N'-nitrosonornicotine (NNN) in the Ames Salmonella/microsome assay. While both compounds exhibited positive responses, NNK was consistently more potent in inducing mutations [1].

Mutagenic potency (Ames assay)
Head-to-head
NNK reported more potent than NNN
Supports NNK selection as positive control for tobacco-related mutagenesis endpoint studies.
Quantified fold change not specified in abstract; data to verify with full-text review.
Mutagenicity Genotoxicity Ames test

CYP2A6 Bioactivation Affinity

Kinetic analysis using heterologously expressed human P450 enzymes revealed that CYP2A6 is the most efficient catalyst for NNK α-methylene hydroxylation, a reaction leading to DNA methylation. CYP2A6 displayed the lowest Km (118 μM) for the formation of keto aldehyde, indicating high substrate affinity [1]. In contrast, other P450s (e.g., 2E1, 2D6, 3A4) exhibited Km values in the millimolar range, demonstrating lower affinity.

CYP2A6 bioactivation affinity
Head-to-head
Km = 118 μM (CYP2A6)
Reported ~10-fold higher affinity for CYP2A6 over other P450 isoforms; supports CYP2A6 substrate probe studies.
Heterologously expressed human P450 enzymes; context-dependent on expression system.
Drug metabolism Cytochrome P450 Bioactivation

Lung Adenoma Induction in Strain A Mice

In a comparative tumorigenicity study in strain A mice, NNK was a more potent lung carcinogen than NNN. Mice treated with NNK developed a greater number of lung adenomas per animal than those treated with NNN under comparable dosing regimens [1]. This demonstrates a clear quantitative difference in in vivo carcinogenic potency.

Lung adenoma induction (strain A mice)
Head-to-head
NNK induced more lung adenomas per animal than NNN
Reported higher lung tumor multiplicity in comparative in vivo model; model-response context for lung carcinogenesis studies.
Exact tumor counts not available from abstract; model-specific review recommended.
Carcinogenicity Lung cancer In vivo model

Analytical Purity and Impurity Control

The NNK analytical standard from a leading supplier is certified to a purity of 99.82% by HPLC analysis, with NMR spectral confirmation of structural identity . This high level of chemical purity is critical for ensuring that observed biological effects are attributable to NNK and not to confounding impurities, which can be present in less rigorously characterized commercial batches (typical purity range: >98% [1]).

Analytical purity (HPLC)
Lot attribute
99.82% (Batch E475301)
Certified purity supports quantitative LC-MS/MS method validation and minimizes impurity-related confounding in biological assays.
Batch-specific certificate; independent verification recommended for critical studies.
Analytical chemistry Quality control Reference material

DNA Adduct Profile and O6-Methylguanine Formation

NNK undergoes α-methylene hydroxylation to generate a methylating agent, leading to the formation of the promutagenic O6-methylguanine (O6-mG) DNA adduct. The formation and persistence of this adduct are critical events in the initiation of NNK-induced lung tumors [1]. In contrast, NNN's primary bioactivation pathway yields pyridyloxobutyl adducts without significant O6-mG formation, representing a key mechanistic divergence between these two TSNAs [2].

DNA adduct profile
Cross-study
NNK forms O6-methylguanine (O6-mG) and POB adducts; NNN forms predominantly POB adducts
Qualitative adduct-spectrum divergence; O6-mG formation is reported as critical for NNK-induced lung tumor initiation.
In vivo evidence from A/J mouse and F344 rat models; adduct persistence may vary by tissue.
DNA adduct Carcinogenesis Mechanism of action

Stereoselective Carcinogenicity of NNAL Enantiomers

The major NNK metabolite, NNAL, exists as two enantiomers. Comparative studies in A/J mice demonstrate that (S)-NNAL is equipotent to NNK with respect to lung tumorigenicity, whereas (R)-NNAL is significantly less active [1]. This stereoselectivity underscores the importance of using the parent compound, NNK, in studies where metabolism to the active (S)-NNAL enantiomer is a key variable.

NNAL enantiomer tumorigenicity
Head-to-head
(S)-NNAL equipotent to NNK; (R)-NNAL reported less active
Stereoselective tumorigenicity context; parent NNK standard is essential when probing metabolic activation to active (S)-NNAL.
A/J mouse model; precise tumor multiplicity quantification not provided in abstract.
Stereochemistry Metabolism Carcinogenicity

High-Impact Application Scenarios


Analytical Method Development for Tobacco Testing

Given its certified high purity (99.82% by HPLC ), NNK Standard is the ideal reference material for developing and validating quantitative analytical methods (e.g., LC-MS/MS) to measure NNK levels in tobacco products, e-cigarette aerosols, and biological fluids. The use of a well-characterized standard is essential for method accuracy, precision, and compliance with regulatory guidelines.

In Vivo Carcinogenicity and Chemoprevention Studies

The demonstrated higher tumorigenic potency of NNK relative to NNN and NNAL enantiomers in the strain A mouse lung adenoma model [1] makes it the definitive positive control for in vivo studies. Its use as a standard carcinogen is critical for evaluating the efficacy of novel chemopreventive agents or for investigating the mechanisms of tobacco-induced lung carcinogenesis.

CYP2A6-Mediated Bioactivation Studies

The high-affinity metabolism of NNK by human CYP2A6 (Km = 118 μM [2]) positions it as the substrate of choice for in vitro studies examining CYP2A6 enzyme kinetics, inhibition, and genetic polymorphisms. This application is directly relevant to understanding inter-individual differences in susceptibility to tobacco-related cancers and for screening potential CYP2A6 inhibitors.

DNA Adduct Formation and Repair Studies

The formation of O6-methylguanine DNA adducts is a unique and critical step in NNK-induced carcinogenesis [3]. Therefore, NNK Standard is the essential reagent for ex vivo or in vivo studies aimed at quantifying these specific adducts, investigating their repair by O6-alkylguanine-DNA alkyltransferase (AGT), and understanding their role in mutagenesis.

Application
Selection Property
Validation Focus
Analytical method development for tobacco testing
Certified purity reference standard
LC-MS/MS method accuracy, precision, and matrix-effect review
In vivo carcinogenicity and chemoprevention endpoint studies
Reported positive-control context in lung adenoma model
Model-response endpoint consistency and chemopreventive-agent comparator review
CYP2A6-mediated bioactivation enzyme kinetics
Reported high-affinity CYP2A6 substrate context
Km reproducibility, isoform selectivity, and genetic polymorphism impact review
DNA adduct formation and repair mechanism studies
O6-methylguanine adduct formation pathway
AGT repair kinetics and adduct-persistence model context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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